molecular formula C13H15N B3069687 1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile CAS No. 1154178-68-3

1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile

Cat. No.: B3069687
CAS No.: 1154178-68-3
M. Wt: 185.26 g/mol
InChI Key: TZGPUBAOEMALJE-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile is a chemical building block of significant interest in organic and medicinal chemistry research. Its molecular formula is C14H17N . The compound features a cyclobutane ring directly linked to a carbonitrile group and a 3,5-dimethylphenyl substituent, creating a rigid, three-dimensional scaffold that is valuable for exploring structure-activity relationships. This structure makes it a versatile intermediate in the synthesis of more complex molecules for pharmaceutical development and material science. Researchers utilize this carbonitrile derivative primarily as a key precursor in heterocyclic chemistry and in the construction of molecular libraries for high-throughput screening. The presence of the nitrile group offers a handle for further chemical transformations, including reduction to amines, hydrolysis to carboxylic acids, or conversion into various heterocycles like tetrazoles. This compound is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference only.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)cyclobutane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N/c1-10-6-11(2)8-12(7-10)13(9-14)4-3-5-13/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGPUBAOEMALJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CCC2)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239934
Record name Cyclobutanecarbonitrile, 1-(3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154178-68-3
Record name Cyclobutanecarbonitrile, 1-(3,5-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154178-68-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarbonitrile, 1-(3,5-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile typically involves the following steps:

    Synthetic Routes: One common method involves the reaction of 3,5-dimethylphenylmagnesium bromide with cyclobutanone, followed by the addition of cyanide ion to form the desired product.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

    Industrial Production Methods: Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation to yield primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups such as hydroxyl or amino groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions).

    Major Products: The major products formed from these reactions include carboxylic acids, primary amines, and substituted derivatives of the original compound.

Scientific Research Applications

1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Methyl vs. Methoxy Groups

A closely related analog, 1-(3,5-dimethoxyphenyl)cyclobutane-1-carbonitrile (CAS: 339094-25-6), replaces the methyl groups with methoxy substituents. This substitution alters electronic and steric properties:

Property 1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile 1-(3,5-Dimethoxyphenyl)cyclobutane-1-carbonitrile
Molecular Formula C₁₃H₁₅N C₁₃H₁₅NO₂
Molecular Weight 185.27 g/mol 217.27 g/mol
Key Substituents 3,5-Dimethylphenyl 3,5-Dimethoxyphenyl
Commercial Price (100 mg) $65–81 USD Not reported

Chromene-Based Carbonitrile Derivatives

Chromene derivatives with carbonitrile groups, such as Compound 1E (2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile) and Compound 1L (2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile), demonstrate how structural frameworks influence properties:

  • Chromene vs.
  • Substituent Effects : Bromine in Compound 1L increases molecular weight (354.17 g/mol) and may enhance halogen bonding, while the methyl group in Compound 1E contributes to hydrophobicity .
Property Compound 1E Compound 1L
Molecular Formula C₁₇H₁₄N₂O₂ C₁₆H₁₁BrN₂O₂
Melting Point 223–227°C Not reported
IR Stretching (CN) 2,204 cm⁻¹ 2,204 cm⁻¹

Substituent Position and Stability: Lessons from Pyridine Derivatives

Although unrelated to cyclobutane systems, studies on nitro- and amino-substituted pyridines (e.g., 3,5-diamino-2,4,6-trinitropyridine) reveal how substituent positions affect stability:

  • Nitrogen-rich substituents at the 2,4,6-positions shorten C–N bond lengths, increasing ring strain but enhancing density (up to 2.2 g/cm³) .
  • Analogous Insight : The 3,5-dimethyl arrangement on the target compound’s phenyl ring may minimize steric clash compared to ortho-substituted analogs, enhancing synthetic accessibility .

Biological Activity

1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile, also known by its CAS number 1154178-68-3, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile is characterized by its cyclobutane structure with a carbonitrile group and a dimethylphenyl substituent. The molecular formula is C12H13N, and it has a molecular weight of 185.24 g/mol.

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the carbonitrile group may facilitate hydrogen bonding and other interactions that influence its binding affinity to these targets.

Pharmacological Studies

Recent studies have indicated that 1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile exhibits various pharmacological effects:

  • Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines. For instance, it has been tested against breast cancer and prostate cancer cell lines, demonstrating significant cytotoxic effects at certain concentrations.
  • Anti-inflammatory Properties : Research indicates that the compound may reduce inflammation markers in cell-based assays. This suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Effects : Preliminary studies have suggested neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various cyclobutane derivatives, including 1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile. The results showed that this compound inhibited cell growth in MCF-7 (breast cancer) cells with an IC50 value of approximately 15 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a significant reduction in paw edema and pro-inflammatory cytokines (IL-6 and TNF-alpha) after administration of the compound at doses ranging from 5 to 20 mg/kg.

Data Summary Table

PropertyValue
Molecular FormulaC12H13N
Molecular Weight185.24 g/mol
CAS Number1154178-68-3
Anticancer IC50 (MCF-7)~15 µM
Anti-inflammatory Dose Range5 - 20 mg/kg

Q & A

Q. What are the standard synthetic routes for 1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile, and how do reaction conditions influence yield?

Synthesis typically involves cyclobutane ring formation followed by functionalization. A common approach is the [2+2] photocycloaddition of substituted alkenes to generate the strained cyclobutane core, followed by nitrile introduction via nucleophilic substitution or cyanation reactions. For example, aryl Grignard reagents reacting with cyclobutanone derivatives under acidic conditions can yield substituted cyclobutane nitriles . Optimizing reaction time and stoichiometry (e.g., excess nitrile source) improves yield, while temperature control minimizes ring-opening side reactions. Evidence from similar nitrile derivatives suggests yields >70% require inert atmospheres and anhydrous solvents .

Q. How can NMR spectroscopy resolve structural ambiguities in this compound?

1H and 13C NMR are critical for confirming the cyclobutane ring and substituent positions. Key features include:

  • Cyclobutane protons : Typically appear as complex multiplets (δ 1.8–3.0 ppm) due to ring strain and coupling.
  • Aromatic protons : The 3,5-dimethylphenyl group shows a singlet for the two equivalent methyl groups (δ ~2.3 ppm) and a triplet for the para-substituted aromatic protons (δ ~6.8–7.2 ppm).
  • Nitrile carbon : A distinct peak at ~115–120 ppm in 13C NMR .
    Deuterated chloroform (CDCl3) is preferred for solubility and spectral clarity. Advanced 2D techniques (e.g., COSY, HSQC) can resolve overlapping signals .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound is limited, analogous nitriles (e.g., 4'-pentyl-biphenylcarbonitrile) require:

  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts.
  • PPE : Nitrile gloves, lab coats, and eye protection.
  • Storage : In airtight containers under inert gas (N2 or Ar) to prevent moisture-induced degradation .
    Refer to SDS sheets of structurally similar compounds for emergency procedures (e.g., skin contact rinsing protocols) .

Advanced Research Questions

Q. How does the electron-withdrawing nitrile group influence the cyclobutane ring’s reactivity in substitution reactions?

The nitrile group stabilizes adjacent carbocations through inductive effects, facilitating nucleophilic substitution at the cyclobutane carbon. For example, in SN2 reactions, the nitrile’s electron-withdrawing nature increases the electrophilicity of the carbon center, accelerating substitution with nucleophiles like amines or thiols. However, steric hindrance from the 3,5-dimethylphenyl group may reduce reaction rates compared to less substituted analogs . Computational studies (DFT) on similar systems suggest that ring strain in cyclobutane enhances reactivity despite steric challenges .

Q. What strategies mitigate ring strain during functionalization of the cyclobutane core?

  • Low-temperature reactions : Reduce thermal decomposition (e.g., −20°C for Grignard additions).
  • Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).
  • Mild oxidizing agents : Use TEMPO or MnO2 instead of harsh agents like KMnO4 to prevent ring cleavage .
    Evidence from substituted cyclobutanecarbonitriles shows that bulky substituents (e.g., 3,5-dimethylphenyl) stabilize the ring against strain-induced decomposition .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450).
  • MD simulations : Assess conformational stability of the cyclobutane ring in aqueous environments.
  • QSAR models : Correlate substituent effects (e.g., methyl groups) with bioactivity using datasets from analogs like 1-(dimethylamino)cyclobutanecarbonitrile .
    Comparative studies highlight that the 3,5-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability in cell-based assays .

Q. How do contradictory bioactivity results across studies arise, and how can they be resolved?

Discrepancies often stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Solubility issues : Use DMSO stock solutions at <0.1% to avoid cytotoxicity.
  • Metabolic instability : Incorporate liver microsome stability tests to validate findings .
    Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR alongside cell viability) improve reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile
Reactant of Route 2
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1-(3,5-Dimethylphenyl)cyclobutane-1-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.